N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide
Description
Properties
CAS No. |
820961-50-0 |
|---|---|
Molecular Formula |
C20H17N3O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C20H17N3O/c24-20(16-11-12-16)23-18-13-17(14-7-3-1-4-8-14)21-19(22-18)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2,(H,21,22,23,24) |
InChI Key |
UOAGLWXCVMDEEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-2,6-diphenylpyrimidine
Cyclocondensation of Chalcones with Guanidine
The pyrimidine core is synthesized via cyclocondensation of 1,3-diphenylpropenone (chalcone) with guanidine hydrochloride under basic conditions.
Procedure
- Reactants :
- 1,3-Diphenylpropenone (10 mmol)
- Guanidine hydrochloride (10 mmol)
- Ethanolic KOH (40% w/v, 5 mL)
Conditions :
- Reflux in ethanol (25 mL) for 10 hours.
- Neutralization with dilute HCl and recrystallization from ethanol.
Mechanism :
The reaction proceeds via base-catalyzed cyclization, where the chalcone’s α,β-unsaturated ketone reacts with guanidine to form the pyrimidine ring.
Acylation of 4-Amino-2,6-diphenylpyrimidine
Amide Bond Formation Using Cyclopropanecarbonyl Chloride
The primary method for introducing the cyclopropanecarboxamide group involves reacting 4-amino-2,6-diphenylpyrimidine with cyclopropanecarbonyl chloride under Schotten-Baumann conditions.
Procedure
- Reactants :
- 4-Amino-2,6-diphenylpyrimidine (1 equiv)
- Cyclopropanecarbonyl chloride (1.2 equiv)
- Triethylamine (1.5 equiv)
Conditions :
- Solvent: Dichloromethane (DCM) or 1,4-dioxane.
- Temperature: 0°C to room temperature.
- Reaction Time: 2–4 hours.
Workup :
Key Data
| Parameter | Value | Source |
|---|---|---|
| Solvent | DCM or 1,4-dioxane | |
| Base | Triethylamine | |
| Temperature | 0°C → RT | |
| Purification | Column chromatography | |
| Characterization | $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, LC-MS |
Mechanism :
The amine attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride, facilitated by the base, to form the amide bond.
Alternative Acylation Methods
Using Coupling Reagents
For sensitive substrates, coupling agents like EDC/HOBt can activate cyclopropanecarboxylic acid before amide formation.
Procedure
- Reactants :
- Cyclopropanecarboxylic acid (1 equiv)
- EDC (1.2 equiv), HOBt (1.2 equiv)
- 4-Amino-2,6-diphenylpyrimidine (1 equiv)
Optimization and Challenges
Solvent and Base Selection
Purification Challenges
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the pyrimidine or cyclopropane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide
- Structure : Features a pyrazole ring linked to a phenyl group at position 4, with a cyclopropanecarboxamide substituent.
- Bioactivity: Identified as a novel derivative in plant species with bioherbicidal activity. The pyrazole group may enhance interaction with plant enzymes or receptors, while the cyclopropane moiety stabilizes the compound’s conformation.
- Key Differences: Core Heterocycle: Pyrazole vs. pyrimidine in the target compound. Pyrimidines generally exhibit stronger π-π stacking and hydrogen-bonding capabilities.
Table 1: Structural and Bioactive Comparison
Tozasertib Lactate (VX-680)
- Structure: Contains a pyrimidine-thioether core with a cyclopropanecarboxamide group, a piperazinyl moiety, and a pyrazolamino substituent.
- Bioactivity : A potent Aurora kinase inhibitor used in cancer therapy. The thioether and piperazinyl groups enhance solubility and target specificity.
- Key Differences :
- Substituent Complexity : Tozasertib’s additional functional groups (e.g., piperazine) enable interactions with kinase ATP-binding pockets, unlike the simpler diphenylpyrimidine in the target compound.
- Application : Anticancer vs. hypothesized herbicidal use for the target compound.
Mechanistic and Performance Insights
- Lipophilicity : The 2,6-diphenylpyrimidine core in the target compound likely increases logP compared to pyrazole-based analogs, favoring herbicidal activity through enhanced cuticle penetration .
- Bioactivity Spectrum : Pyrimidine derivatives (e.g., Tozasertib) demonstrate broader therapeutic applicability than pyrazole-based compounds, which are more niche in agrochemical roles .
Biological Activity
N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound is characterized by its unique pyrimidine and cyclopropane moieties. Its synthesis typically involves the coupling of 2,6-diphenylpyrimidine derivatives with cyclopropanecarboxylic acids through amide bond formation. The reaction conditions often include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of various derivatives related to this compound. For instance, compounds with similar structures have shown efficacy in models of epilepsy, particularly in the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The binding affinity of these compounds to GABA_A receptors has been investigated using molecular docking studies, indicating a potential mechanism for their anticonvulsant effects.
| Compound | Tested Activity | Method | Results |
|---|---|---|---|
| Compound A | Anticonvulsant | MES | Significant reduction in seizure duration |
| Compound B | Anticonvulsant | PTZ | Zero mortality at 100 mg/kg dose |
The proposed mechanism of action for this compound involves modulation of neurotransmitter systems in the central nervous system. Specifically, its interaction with GABA_A receptors enhances inhibitory neurotransmission, thereby reducing neuronal excitability and preventing seizures.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
-
Case Study 1: Efficacy in Animal Models
- In a study involving mice subjected to PTZ-induced seizures, this compound demonstrated a significant protective effect compared to control groups. The study concluded that this compound could serve as a lead compound for further development in epilepsy treatment.
-
Case Study 2: Toxicity Assessment
- A toxicity assessment was performed alongside efficacy studies to evaluate the safety profile of the compound. Results indicated low neurotoxicity at effective doses, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
